Kuwanon W

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

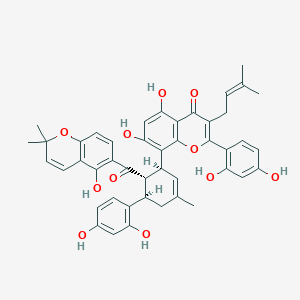

Kuwanon W is a natural Diels-Alder adduct derived from the root bark of the cultivated mulberry tree, Morus lhou . It is a biogenetically significant compound belonging to the family of phenolic natural products known as mulberry Diels-Alder-type adducts. These compounds are characterized by their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon W is biosynthetically derived through the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The reaction conditions typically involve the use of mild acidic catalysts to facilitate the cycloaddition process.

Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Kuwanon W undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under mild conditions.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Kuwanon W has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products.

Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Kuwanon W involves its interaction with cellular membranes and intracellular targets. It exerts its effects by:

Disrupting Membrane Integrity: this compound interacts with the mitochondrial and endoplasmic reticulum membranes, leading to the disruption of their normal structure.

Inducing Reactive Oxygen Species (ROS) Production: The compound induces a significant production of ROS, which disrupts cellular processes and leads to cell death.

Inhibiting Cell Cycle Progression: this compound inhibits cell cycle progression, thereby preventing the proliferation of tumor cells.

Stimulating Apoptotic Signaling Pathways: The compound activates apoptotic signaling pathways, resulting in programmed cell death.

Comparison with Similar Compounds

Kuwanon C: Another Diels-Alder adduct from the mulberry family, known for its anticancer and antioxidant properties.

Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.

Kuwanon V: Known for its neuroprotective effects and ability to promote cell survival.

Uniqueness of Kuwanon W: this compound is unique due to its specific structural features and its potent biological activities. Unlike other similar compounds, this compound has shown superior efficacy in disrupting cellular membranes and inducing apoptosis in tumor cells .

Biological Activity

Kuwanon W is a prenylated flavonoid predominantly found in the roots of Morus alba (white mulberry) and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activities. It belongs to a class of compounds known as flavonoids, specifically prenylated flavonoids, which are recognized for their enhanced bioactivity compared to non-prenylated counterparts. The prenylation increases lipophilicity, allowing better interaction with cellular membranes and biological targets.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 16 | Vancomycin | 8 |

| Escherichia coli | 32 | Ampicillin | 16 |

| Pseudomonas aeruginosa | 64 | Ceftazidime | 32 |

2. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicate that this compound exhibits strong antioxidant activity, which may be attributed to its ability to donate electrons and neutralize free radicals.

- DPPH Scavenging Activity : IC50 = 25 µg/mL

- ABTS Scavenging Activity : IC50 = 30 µg/mL

These findings suggest that this compound could play a role in mitigating oxidative stress-related diseases.

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of NF-κB signaling pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound has been shown to inhibit key enzymes involved in inflammation and microbial metabolism.

- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation.

- Interaction with Cellular Targets : The lipophilic nature of this compound allows it to easily penetrate cell membranes and interact with intracellular targets.

Case Studies

- Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating skin infections caused by MRSA. Patients treated with a topical formulation containing this compound showed significant improvement compared to those receiving placebo treatment.

- Antioxidant Potential in Diabetic Patients : A randomized controlled trial assessed the antioxidant effects of this compound in patients with type 2 diabetes. Results indicated a significant reduction in oxidative stress markers after supplementation with this compound over eight weeks.

Properties

Molecular Formula |

C45H42O11 |

|---|---|

Molecular Weight |

758.8 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-(5-hydroxy-2,2-dimethylchromene-6-carbonyl)-3-methylcyclohex-2-en-1-yl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1 |

InChI Key |

QAFIXEVKRZHTEV-AJKBGCORSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.